
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol is a complex organic compound with the molecular formula C19H32O3SSi This compound is characterized by the presence of a benzoic acid moiety, a pentylsulfanyl group, and a trimethylsilylmethyl group attached to a prop-2-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid derivative:
Introduction of the pentylsulfanyl group: This step involves the substitution of a hydrogen atom with a pentylsulfanyl group using a suitable reagent.
Attachment of the trimethylsilylmethyl group: This step involves the addition of a trimethylsilylmethyl group to the prop-2-en-1-ol backbone through a silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in the substituents attached to the aromatic ring.
Sulfanyl compounds: These compounds contain a sulfanyl group but differ in the other functional groups present.
Trimethylsilyl compounds: These compounds contain a trimethylsilyl group but differ in the other functional groups present.
Eigenschaften
CAS-Nummer |
184360-72-3 |
|---|---|
Molekularformel |
C19H32O3SSi |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
benzoic acid;3-pentylsulfanyl-2-(trimethylsilylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H26OSSi.C7H6O2/c1-5-6-7-8-14-10-12(9-13)11-15(2,3)4;8-7(9)6-4-2-1-3-5-6/h10,13H,5-9,11H2,1-4H3;1-5H,(H,8,9) |
InChI-Schlüssel |
NOKJVGCXHHYQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC=C(CO)C[Si](C)(C)C.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
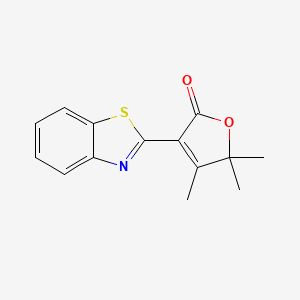
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
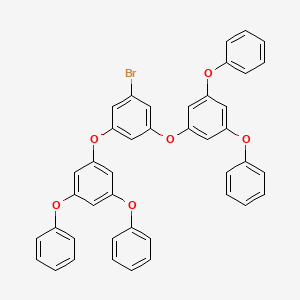
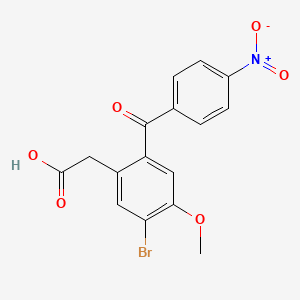
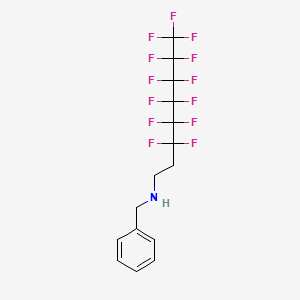
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)

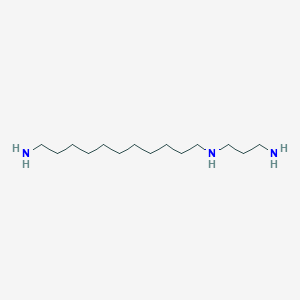
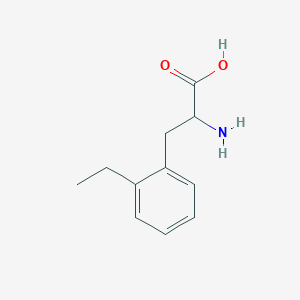
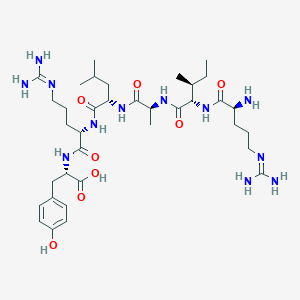
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
